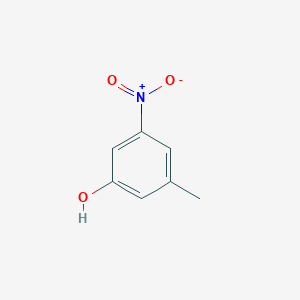

3-Methyl-5-nitrophenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKCEPVMXOUFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285256 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127818-58-0 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Azo Coupling and Complexation:the Diazonium Salt Solution is then Added to an Alkaline Solution of 3 Methyl 5 Nitrophenol the Coupling Component .iaea.orgnih.govthe Electron Rich Phenoxide Ion Undergoes Electrophilic Substitution, Typically at the Position Para to the Hydroxyl Group, to Form the Characteristic Azo Bond N=n , Linking the Two Aromatic Rings. the Product is a New Azo Dye Ligand.researchgate.netuobaghdad.edu.iq

These azo dye ligands often possess multiple donor atoms (e.g., the phenolic oxygen, a nitrogen from the azo group, and another heteroatom on the diazo component's ring), making them excellent chelating agents for transition metal ions. researchgate.netiaea.org By reacting the synthesized azo ligand with various metal salts (e.g., chlorides or acetates of Cu(II), Fe(III), Mn(II), Pb(II)), stable metal complexes are formed. researchgate.net Spectroscopic and analytical data suggest that these ligands often act as tridentate agents, leading to the formation of octahedral complexes with a 1:2 metal-to-ligand ratio. researchgate.net

Table 3: Synthesis of Azo Dye Ligands and Metal Complexes

| Diazo Component (Example) | Coupling Component | Azo Dye Ligand (Example) | Metal Ion | Resulting Complex Geometry (Example) |

|---|---|---|---|---|

| 2-Amino-5-nitrothiazole researchgate.net | 3-Methyl-4-nitrophenol (B363926)* | 2-[2-(5-nitrothiazolyl)azo]-4-methyl-5-nitrophenol (5-NTAMNP) researchgate.net | Cu(II), Fe(III), Mn(II) researchgate.net | Octahedral researchgate.net |

*Note: The cited example uses 3-methyl-4-nitrophenol, a structural isomer. The synthetic principle is directly applicable to 3-methyl-5-nitrophenol.

Chemical Reactivity and Transformation Pathways of 3 Methyl 5 Nitrophenol

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 3-methyl-5-nitrophenol is subject to both electrophilic and nucleophilic substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. Conversely, the nitro group is a strongly deactivating, meta-director.

In electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the nitro group at position 5 deactivates the ring, making these reactions less facile than in phenol (B47542) itself. The methyl group at position 3 offers some steric hindrance to the adjacent position 2. Therefore, electrophilic substitution is expected to occur primarily at the 4 and 6 positions. For instance, nitration of phenols typically yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation of phenols can also occur readily, even without a Lewis acid catalyst. byjus.com

Nucleophilic aromatic substitution reactions are generally difficult on benzene (B151609) rings unless they are activated by strong electron-withdrawing groups. The nitro group in this compound serves this purpose, making the ring more susceptible to nucleophilic attack. Nucleophilic aromatic substitution reactions work more effectively when an electron-withdrawing group is in the ortho or para position to the leaving group. youtube.com In the case of this compound, a nucleophile could potentially replace the nitro group or another suitable leaving group if present on the ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a synthetic route to valuable aminophenol derivatives. This transformation can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic Hydrogenation to Aminophenol Derivatives

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro compounds. drhazhan.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. acs.orgbeilstein-journals.org The reaction is generally carried out in a suitable solvent under controlled temperature and pressure.

The catalytic hydrogenation of this compound yields 3-amino-5-methylphenol. This reaction is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. acs.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For example, nickel-based catalysts derived from metal-organic frameworks (MOFs) have shown high catalytic activity and stability in the hydrogenation of nitrophenols. acs.org

Table 1: Catalysts for Hydrogenation of Nitrophenols

| Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ni-based catalytic membranes from MOFs | p-nitrophenol | p-aminophenol | High catalytic activity and stability. | acs.org |

| Sewage sludge derived biochar | Nitrophenols (2-NP, 3-NP, 4-NP) | Corresponding aminophenols | High conversion efficiency and selectivity. | researchgate.net |

| Pd, PdO, Pd-Ag coated tubular reactors | p-nitrophenol | p-aminophenol | Demonstrated catalytic activity with formic acid as hydrogen source. | beilstein-journals.org |

Electrochemical Reduction Mechanisms

The nitro group of nitrophenols can also be reduced electrochemically. This method offers an alternative to catalytic hydrogenation and can sometimes provide better selectivity under milder conditions. The electrochemical reduction of nitrophenols has been studied using various electrode materials. researchgate.net

The mechanism of electrochemical reduction can be complex and is often pH-dependent. In aqueous media, the reduction of a nitro group to an amino group is a six-electron, six-proton process. However, under certain conditions, intermediate products such as nitroso and hydroxylamine (B1172632) derivatives can be formed. For instance, the electrochemical reduction of m-nitrophenol in a basic medium can yield m-hydroxyphenyl hydroxylamine as a major product. asianpubs.org The study of the electrochemical behavior of 3-methyl-4-nitrophenol (B363926) has shown that the reduction of the nitro group to a hydroxylamine group is followed by its oxidation. scirp.org

Table 2: Electrochemical Reduction of Nitrophenols

| Compound | Electrode | Medium | Product/Observation | Reference |

|---|---|---|---|---|

| m-Nitrophenol | Stainless steel (type 316) | Basic | m-hydroxy phenyl hydroxylamine | asianpubs.org |

| 3-Methyl-4-nitrophenol | Carbon fiber microelectrode/p-NiTSPc | PBS pH 7 | Reduction of nitro group to hydroxylamine, followed by oxidation. | scirp.org |

| p- and o-Nitrophenols | Not specified | Dimethylsulphoxide | Multi-electron reduction pattern depending on proton-donor properties. | researchgate.net |

Oxidation Reactions and Their Products

The phenolic group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Direct oxidation of the phenol group often occurs at high potentials and can lead to the formation of polymeric products or quinone-like structures. This can result in the passivation of electrodes during electrochemical oxidation. scirp.org

The methyl group can also be a site for oxidation. For example, the oxidation of a related compound, 3-methylanisole, using a cytochrome P450 monooxygenase can lead to the formation of vanillyl alcohol, suggesting that the methyl group can be hydroxylated. researchgate.net While specific studies on the comprehensive oxidation of this compound are limited, the presence of both the phenolic hydroxyl and methyl groups suggests that oxidation could potentially occur at either or both of these sites, leading to a mixture of products.

Sophisticated Analytical Techniques for the Characterization and Quantification of 3 Methyl 5 Nitrophenol

Advanced Chromatographic Separations

Chromatographic techniques are paramount for the separation of 3-Methyl-5-nitrophenol from complex mixtures, enabling its accurate quantification and isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two of the most powerful and widely utilized methods in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrophenols. For the separation of compounds like this compound, a reverse-phase (RP) approach is typically employed. A C18 column is a common choice for the stationary phase, offering excellent separation capabilities for moderately polar compounds.

Table 1: Illustrative HPLC Operational Parameters for Nitrophenol Analysis

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile (B52724):Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | ~ 2-5 minutes |

Note: These are typical parameters and may require optimization for this compound.

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds, including nitrophenols, in environmental samples. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve the chromatographic properties of these compounds, reducing peak tailing and enhancing volatility.

A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity of the analyte, leading to better peak shapes and improved separation on nonpolar or semi-polar capillary columns, such as those with a 5% phenyl-polymethylsiloxane stationary phase. The derivatized analytes are then separated based on their boiling points and interaction with the stationary phase as they are carried through the column by an inert gas, typically helium or hydrogen.

The mass spectrometer detector provides confirmation of the analyte's identity by generating a unique mass spectrum based on the fragmentation pattern of the molecule upon electron impact ionization. While specific retention index data for this compound is not widely published, the retention indices for other nitrophenols on various stationary phases have been reported and can be used for initial method development hmdb.ca.

Table 2: Typical GC/MS Parameters for Phenolic Compound Analysis

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-polymethylsiloxane (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial oven temperature followed by a ramp to a final temperature |

| Detector | Mass Spectrometer (Electron Impact Ionization) |

| Derivatization | Silylation (e.g., with BSTFA or MSTFA) |

Note: The temperature program and other parameters need to be optimized for the specific analysis of this compound.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and for the quantification of this compound. Techniques such as Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of nitrophenols and for studying their electronic transitions. The presence of the benzene (B151609) ring, the nitro group (-NO2), and the hydroxyl group (-OH) as chromophores and auxochromes in this compound gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The closely related compound, 3-nitrophenol (B1666305), exhibits a maximum absorption (λmax) at approximately 275 nm, with a second absorption band appearing around 340 nm. This second band extends into the visible region, which is responsible for the pale yellow color of nitrophenols docbrown.info. The absorption spectrum is influenced by the solvent and the pH of the solution. In alkaline conditions, the deprotonation of the phenolic hydroxyl group leads to a bathochromic (red) shift in the absorption maxima due to the increased electron-donating ability of the resulting phenoxide ion. This property is often utilized for the quantification of nitrophenols. By constructing a calibration curve of absorbance versus concentration at the λmax, the concentration of an unknown sample can be determined using the Beer-Lambert law.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~275 |

| n → π* / Charge Transfer | ~340 |

Note: These values are based on the spectrum of 3-nitrophenol and may vary slightly for this compound and with solvent conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. The protons on the aromatic ring would be expected to appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). The methyl protons would appear as a singlet in the aliphatic region (around 2.3-2.5 ppm), and the phenolic proton would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are affected by the attached functional groups. The carbon bearing the hydroxyl group would be expected at a downfield shift (around 155-160 ppm), while the carbon attached to the nitro group would also be significantly deshielded (around 140-150 ppm). The methyl carbon would appear at a much higher field (around 20 ppm).

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Phenolic-OH | Variable (e.g., 5.0-10.0) | Broad Singlet |

| Methyl-CH₃ | ~2.4 | Singlet |

Note: These are predicted values and can be influenced by the solvent and other experimental conditions.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | ~157 |

| C-NO₂ | ~148 |

| C-CH₃ | ~140 |

| Aromatic C-H | 110 - 130 |

| Methyl-CH₃ | ~21 |

Note: These are predicted values based on substituent effects and data from similar compounds.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include a broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ region.

Table 6: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Nitro N=O | Asymmetric Stretch | ~1530 |

| Nitro N=O | Symmetric Stretch | ~1350 |

High-Resolution Mass Spectrometry (HRMS), including LC-ESI/MS

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical tool for the precise identification and quantification of this compound. When coupled with Liquid Chromatography-Electrospray Ionization (LC-ESI), it provides a robust method for separating the compound from complex mixtures and achieving sensitive detection.

In a typical LC-ESI/MS workflow, this compound is first separated using liquid chromatography. The subsequent electrospray ionization process generates ions, which are then analyzed by a high-resolution mass spectrometer. This instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition and unambiguous identification of the compound. For instance, in studies of atmospheric nitrated phenols, chemical ionization long time-of-flight mass spectrometry (CI-LToF-MS) has been utilized for real-time, high-resolution measurements of various nitrophenol isomers. copernicus.orgcopernicus.org

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the specific ion corresponding to this compound is isolated, fragmented, and the resulting fragment ions are detected. This fragmentation pattern serves as a unique chemical fingerprint. While specific data for this compound is not detailed in the provided results, the general applicability of GC-MS and HPLC-MS for nitrophenol analysis is well-established for providing accurate molecular information. copernicus.orgcopernicus.org

X-ray Diffraction (XRD) for Crystalline Structure and Intermolecular Interactions

Analysis of the crystal structure reveals the intricate network of intermolecular interactions that stabilize the solid-state assembly. For nitrophenol compounds, hydrogen bonding plays a significant role. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the hydroxyl group can serve as acceptors. These interactions, along with other non-covalent forces such as π-π stacking, dictate the packing of the molecules. While specific crystal structure data for this compound was not found, a study on the related compound 3-Methyl-4-nitrophenol (B363926) showed that its crystal structure is stabilized by O—H···O and C—H···O hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for 3-Methyl-4-nitrophenol

| Parameter | Value |

| Chemical Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2993 (14) |

| b (Å) | 13.023 (3) |

| c (Å) | 7.4445 (16) |

| β (°) | 91.217 (4) |

| Volume (ų) | 707.5 (2) |

| Data from a study on 3-Methyl-4-nitrophenol provide an example of typical crystallographic parameters for a nitrocresol isomer. researchgate.net |

Electrochemical Sensing and Detection Platforms

Electrochemical methods present a sensitive, rapid, and cost-effective alternative for the detection of this compound, leveraging its electroactive nature.

Design and Optimization of Modified Electrodes (e.g., Carbon Fiber Microelectrodes, Boron-Doped Diamond Electrodes)

The performance of electrochemical sensors is significantly enhanced by modifying the electrode surface. Materials like glassy carbon electrodes (GCE) are often modified with nanomaterials to improve sensitivity and selectivity. mdpi.comrsc.orgrsc.orgelectrochemsci.orgrsc.org

Boron-Doped Diamond (BDD) electrodes are particularly advantageous due to their wide potential window, low background current, chemical inertness, and resistance to fouling, making them suitable for complex sample analysis. scielo.brfrontiersin.orgmdpi.com The electrochemical properties of BDD electrodes can be influenced by the boron doping level. frontiersin.orgdiva-portal.org These electrodes can be fabricated as thin films on a substrate using methods like chemical vapor deposition. frontiersin.orgmdpi.com

Voltammetric Studies (Cyclic Voltammetry, Square Wave Voltammetry) for Redox Behavior

Voltammetric techniques are instrumental in studying the reduction-oxidation (redox) behavior of this compound and for its quantification.

Cyclic Voltammetry (CV) is used to investigate the electrochemical processes. ossila.com By cycling the potential, a voltammogram is produced that reveals information about the redox reactions of the analyte. ossila.comnih.gov For nitrophenols, the reduction of the nitro group is a key electrochemical process that can be observed. acs.org

Square Wave Voltammetry (SWV) is a highly sensitive pulse voltammetric technique that offers excellent signal-to-noise ratios by minimizing background capacitive currents. pineresearch.commaciassensors.compalmsens.com This makes it particularly well-suited for trace analysis of electroactive species like nitrophenols. scielo.brmjcce.org.mk The technique involves applying a potential waveform that is a combination of a staircase and a square wave. maciassensors.com

Detection Limits and Matrix Effects in Environmental Monitoring

A critical aspect of any analytical sensor is its limit of detection (LOD). For the electrochemical sensing of nitrophenols, modified electrodes coupled with sensitive techniques like SWV can achieve very low LODs, often in the micromolar (µM) to nanomolar (nM) range.

Table 2: Examples of Electrochemical Detection of Nitrophenol Isomers

| Electrode/Method | Analyte | Linear Range (µM) | LOD (µM) |

| RGO/AuNP/GCE (DPV) | 4-Nitrophenol (B140041) | 0.05–2.0 and 4.0–100 | 0.01 |

| RGO/AuNP/GCE (SWV) | 4-Nitrophenol | 0.05–2.0 | 0.02 |

| Pt NPs/PPy-CB/ZnO/GCE (DPV) | 4-Nitrophenol | 1.5–40.5 | 1.25 |

| SrTiO₃/Ag/rGO/SPCE | 4-Nitrophenol | 0.1–1000 | 0.03 |

| This table presents a comparison of different modified electrodes and their performance in detecting 4-nitrophenol, a related isomer. mdpi.comrsc.orgacs.org |

When analyzing real-world samples, such as river water, the presence of other substances can interfere with the measurement, an issue known as matrix effects . frontiersin.org These effects can alter the sensor's response and affect the accuracy of the results. The robustness of the electrode, such as the anti-fouling nature of BDD electrodes, is crucial for reliable performance in complex matrices. scielo.brmdpi.com Sample preparation or the use of analytical techniques like the standard addition method can help to mitigate these interferences. frontiersin.org

Computational Chemistry and Theoretical Studies of 3 Methyl 5 Nitrophenol

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. By using functionals that relate electron density to energy, DFT can accurately determine molecular geometries and electronic characteristics. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for organic molecules.

For a related isomer, 3-methyl-4-nitrophenol (B363926), DFT calculations using the B3LYP method with 6-31+G(d,p) and 6-311++G(d,p) basis sets have been performed to determine its optimized molecular geometry and vibrational frequencies niscpr.res.in. Similar calculations for 3-Methyl-5-nitrophenol would yield its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles that define the molecular framework would be established.

Electronic properties derived from DFT calculations are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity niscpr.res.in. A smaller gap suggests the molecule is more easily excitable and more reactive. For nitrophenols, the charge transfer within the molecule can be analyzed through these frontier orbitals niscpr.res.in.

Table 1: Predicted Ground State Properties of this compound based on DFT Calculations (Note: The following data are representative values based on DFT studies of analogous compounds like 3-methyl-4-nitrophenol and other substituted phenols. Specific experimental or calculated values for this compound are not widely published.)

| Property | Predicted Value | Method/Basis Set |

| HOMO Energy | ~ -7.0 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ -2.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ~ 4.5 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | ~ 4.5 - 5.5 D | B3LYP/6-311++G(d,p) |

| C-N Bond Length | ~ 1.48 Å | B3LYP/6-311++G(d,p) |

| O-H Bond Length | ~ 0.97 Å | B3LYP/6-311++G(d,p) |

The chemical behavior of this compound is governed by the electronic and steric effects of its three substituents on the benzene (B151609) ring: the hydroxyl (-OH) group, the methyl (-CH3) group, and the nitro (-NO2) group.

Electronic Effects : These effects are a combination of inductive and resonance effects.

The nitro group is strongly electron-withdrawing due to both a powerful inductive effect (high electronegativity of N and O) and a resonance effect, which delocalizes pi-electrons from the ring onto the nitro group libretexts.org.

The hydroxyl group is inductively electron-withdrawing but is a strong electron-donating group by resonance, due to the lone pairs on the oxygen atom that can be delocalized into the ring libretexts.org.

The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation libretexts.org.

In this compound, the substituents are in a meta arrangement relative to each other. This positioning alters the electronic interplay compared to ortho or para isomers. For instance, in 3-nitrophenol (B1666305), the meta-positioning of the nitro and hydroxyl groups leads to a significant charge-transfer character upon electronic excitation mdpi.comnih.gov. The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol (B47542) itself. The addition of the electron-donating methyl group at the 3-position would slightly counteract this effect. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and the delocalization of electrons between the substituents and the phenyl ring researchgate.net.

Steric Effects : Steric effects relate to the spatial arrangement of atoms. In this compound, the groups are not adjacent, so steric hindrance between them is minimal. However, the orientation of the nitro and hydroxyl groups relative to the ring can be influenced by subtle intramolecular interactions, which can be explored through computational geometry optimization researchgate.net.

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman) : Theoretical calculations can predict the vibrational frequencies of a molecule in its ground state. These predicted frequencies correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. For the related 3-methyl-4-nitrophenol, calculated vibrational frequencies showed good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations niscpr.res.in. Key vibrational modes for this compound would include the O-H stretch, aromatic C-H stretches, C=C ring vibrations, and the symmetric and asymmetric stretching vibrations of the NO2 group niscpr.res.inscielo.org.za.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts nih.gov. These theoretical shifts can be correlated with experimental spectra to aid in signal assignment and structure confirmation.

Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states nih.govrsc.org. These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Visible absorption spectrum. For nitrophenols, the spectra typically show bands corresponding to n→π* and π→π* transitions, which are influenced by the substituents and the solvent environment researchgate.netrsc.org.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for Nitrophenols (Note: Data for the closely related isomer 3-methyl-4-nitrophenol is used as a reference to illustrate the typical accuracy of DFT predictions.)

| Vibrational Mode (for 3-methyl-4-nitrophenol) | Experimental FT-IR (cm⁻¹) niscpr.res.in | Calculated (Scaled) DFT (cm⁻¹) niscpr.res.in |

| O-H Stretch | 3385 | 3441 |

| NO2 Asymmetric Stretch | 1528 | 1530 |

| NO2 Symmetric Stretch | 1345 | 1349 |

| C-O Stretch | 1260 | 1259 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to study several dynamic aspects:

Conformational Flexibility : MD can explore the rotational freedom around the C-O and C-N bonds, revealing the preferred orientations of the hydroxyl and nitro groups in different environments (e.g., in a vacuum, in water, or in an organic solvent).

Solvation and Hydrogen Bonding : By simulating the molecule in a solvent like water, MD can detail the structure of the solvation shell. It can specifically analyze the formation, lifetime, and geometry of hydrogen bonds between the molecule's hydroxyl and nitro groups and the surrounding water molecules stanford.edu. This is critical for understanding its solubility and environmental transport.

Intermolecular Interactions : In simulations with multiple solute molecules, MD can model how this compound molecules interact with each other, predicting tendencies for aggregation or the formation of specific intermolecular complexes, such as dimers stabilized by hydrogen bonds. While specific MD studies on this compound are scarce, the methodology has been applied to understand the interaction profiles of various substituted molecules in complex environments nih.govnih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity or environmental fate using statistical models. These models are built by finding mathematical relationships between calculated molecular descriptors and experimentally measured properties.

Nitroaromatic compounds, including nitrophenols, are of significant environmental concern due to their widespread industrial use and potential toxicity nih.gov. QSAR models are cost-effective tools for predicting the toxicity of these compounds, reducing the need for extensive animal testing nih.govsciprofiles.com.

For a molecule like this compound, a QSAR model would use various molecular descriptors calculated from its structure:

Electronic Descriptors : Properties like HOMO and LUMO energies, dipole moment, and atomic charges are used to quantify the molecule's electronic characteristics, which are crucial for its interaction with biological macromolecules nih.gov.

Hydrophobicity Descriptors : The octanol-water partition coefficient (logP) is a key descriptor that models the compound's tendency to partition into fatty tissues versus water, affecting its bioavailability and transport.

Topological and Constitutional Descriptors : These describe the size, shape, and connectivity of the molecule.

Numerous QSAR studies on the toxicity of nitroaromatic compounds have shown that their adverse effects are often linked to hydrophobicity, electrostatic interactions, and electronic parameters like the LUMO energy nih.govmdpi.com. For example, a lower LUMO energy is often correlated with higher mutagenicity in nitroaromatics because it facilitates the reduction of the nitro group, a key step in their mechanism of toxicity. QSAR models have been successfully developed to predict the toxicity of nitrophenols to various organisms, including algae and protozoa nih.govresearchgate.nettandfonline.com. The presence of the methyl group in this compound would influence descriptors like logP, while the nitro and hydroxyl groups dominate its electronic properties, both of which would be key inputs for a predictive QSAR model.

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational chemistry provides a molecular-level understanding of chemical transformations, offering insights into transition states, intermediates, and reaction kinetics that are often difficult to probe experimentally. For this compound, while specific detailed computational studies on its reaction mechanisms are not extensively documented in publicly available research, the established methodologies of computational chemistry can be applied to predict and analyze its reactivity.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This approach allows for the characterization of stationary points, including reactants, products, intermediates, and, most critically, transition states. The energy difference between the reactants and the transition state determines the activation energy, a key parameter governing the reaction rate.

Furthermore, computational models can simulate the influence of solvents on reaction pathways, providing a more realistic depiction of reaction conditions. The inclusion of explicit or implicit solvent models can significantly alter the energetics of a reaction, highlighting the role of the solvent in stabilizing or destabilizing charged intermediates and transition states.

Illustrative Data from Hypothetical Computational Studies

The following tables represent the type of data that would be generated from computational studies on the reaction mechanisms of this compound. It is important to note that this data is illustrative and not based on published research for this specific compound.

Table 1: Calculated Activation Energies (ΔE‡) for a Hypothetical Reaction Pathway

This table illustrates how computational chemistry can be used to determine the energy barriers for different steps in a reaction mechanism.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1: Initial Attack | TS1 | 15.2 |

| Step 2: Intermediate Formation | TS2 | 8.5 |

| Step 3: Product Release | TS3 | 12.1 |

Interactive Element: Select a transition state from the dropdown to view its hypothetical optimized geometry (a feature that would be available in a dynamic web format).

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1)

This table shows how computational studies can provide detailed structural information about the transition state.

| Parameter | Bond/Angle | Value |

| Bond Length | C-N | 1.55 Å |

| Bond Length | N-O | 1.28 Å |

| Bond Angle | O-N-O | 118.5° |

Environmental Fate, Biotransformation, and Remediation of Nitrophenols

Environmental Occurrence and Distribution of Nitrophenol Contaminants

Nitrophenols, including substituted variants like 3-Methyl-5-nitrophenol, are not known to occur naturally. cdc.govllojibwe.org Their presence in the environment is primarily the result of anthropogenic activities. tidjma.tntidjma.tncdc.gov

Primary Sources:

Industrial Manufacturing: The principal route of entry into the environment is through wastewater discharge from chemical plants that manufacture or use nitrophenols as intermediates for products such as dyes, pesticides, rubber chemicals, and pharmaceuticals. tidjma.tncdc.govwaterquality.gov.au

Agricultural Runoff: The use of certain pesticides and herbicides can introduce nitrophenols into soil and water systems. For example, 4-nitrophenol (B140041) is a known degradation product of the insecticide parathion. tidjma.tncdc.govllojibwe.org While specific data for this compound is limited, similar pathways from parent compounds are plausible.

Atmospheric Formation and Deposition: Nitrophenols can be formed in the atmosphere through photochemical reactions involving aromatic hydrocarbons (like benzene (B151609) and toluene) and nitrogen oxides, which are common air pollutants from sources like vehicle exhaust. cdc.govresearchgate.net These atmospherically formed nitrophenols can then be deposited onto soil and water surfaces through wet (rain, snow) and dry deposition. tidjma.tncdc.gov

Environmental Distribution: Once released, nitrophenols are distributed among different environmental compartments. Modeling studies on 4-nitrophenol predict that the vast majority (over 94%) resides in water, with smaller amounts in sediment (around 4.4%) and soil (less than 1%). cdc.gov A negligible fraction is expected to remain in the air. cdc.gov Although specific distribution data for this compound is not readily available, its chemical properties suggest a similar partitioning behavior, with a high affinity for aquatic environments. Nitrophenols have been detected at numerous hazardous waste sites, indicating their persistence and potential for long-term contamination. llojibwe.orgnih.gov For instance, 3-nitrophenol (B1666305) has been identified at five National Priorities List (NPL) sites, though specific concentration levels were not reported. nih.gov

| Source Type | Specific Examples | Primary Environmental Sink |

|---|---|---|

| Industrial | Wastewater from dye, pesticide, pharmaceutical manufacturing | Water, Soil, Groundwater |

| Agricultural | Runoff from fields treated with certain pesticides (e.g., Fenitrothion, Parathion) | Soil, Surface Water |

| Atmospheric | Vehicle exhaust, photochemical reactions of aromatic hydrocarbons | Air, Water, Soil (via deposition) |

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For nitrophenols in the environment, photodegradation and hydrolysis are key abiotic pathways.

Photodegradation Mechanisms: Direct and Indirect Photolysis

Photodegradation, or photolysis, is a primary mechanism for the breakdown of nitrophenols in the environment, particularly in surface waters and the atmosphere where sunlight is available. cdc.gov This process can occur through two main mechanisms:

Direct Photolysis: This occurs when the nitrophenol molecule itself absorbs photons of light, leading to an excited state that can result in the cleavage of chemical bonds and subsequent degradation. Nitrophenols strongly absorb light in the atmospherically relevant UV region (300–400 nm), making direct photolysis a viable degradation pathway. rsc.org

Indirect Photolysis: This process is initiated by other substances in the environment, known as photosensitizers, which absorb light and produce highly reactive chemical species. These reactive species then attack and degrade the nitrophenol molecule.

Research on 2-nitrophenol (B165410) and 4-nitrophenol shows that photolysis occurs on an excited triplet state (T1) of the molecule. rsc.org While the primary products are often hydroxyl radicals and nitric oxide rather than nitrous acid (HONO), the photolysis of ortho-nitrophenols has been identified as a potential source of atmospheric HONO. rsc.orgrsc.orgresearchgate.net The estimated atmospheric half-lives for nitrophenols due to these processes range from 3 to 18 days. cdc.gov In surface waters, where sunlight penetration is high, photolysis is a significant fate process with half-lives ranging from one to eight days in freshwater. cdc.gov

Hydroxyl Radical and Singlet Oxygen Involvement in Photolysis

Indirect photolysis is largely driven by reactive oxygen species (ROS), with the hydroxyl radical (•OH) being one of the most important oxidants in the atmosphere and aquatic systems. researchgate.netacs.org

The reaction between hydroxyl radicals and nitrophenols is a key degradation pathway. researchgate.netcopernicus.org The process typically begins with the electrophilic addition of the •OH radical to the aromatic ring of the nitrophenol. researchgate.net For example, in the degradation of 4-nitrophenol, this addition leads to the formation of intermediates like 1,2-dihydroxy-4-nitrocylohexadienyl radicals. researchgate.net These intermediates can then undergo further reactions, including reaction with molecular oxygen, to form products such as 4-nitrocatechol (B145892) or lead to the opening of the aromatic ring. copernicus.org While the hydroxyl radical is the dominant reactive species, other ROS like the hydroperoxyl radical (HO₂) can also enhance the degradation efficiency. researchgate.net The presence of these radicals significantly accelerates the breakdown of nitrophenols compared to direct photolysis alone. nih.gov

Stability and Hydrolysis in Aquatic Environments

The stability of nitrophenols in water is influenced by factors such as pH, temperature, and the presence of light. In the absence of light and microbial activity, some nitrophenols can be relatively persistent. The introduction of a nitro group to the phenol (B47542) ring generally decreases the electron density of the benzene ring, which can reduce its inherent reactivity toward processes like hydrolysis. nih.gov

Hydrolysis, the reaction with water, is generally a slow degradation process for many nitrophenols under typical environmental conditions. nih.gov However, the half-life of nitrophenols in aquatic systems can vary significantly depending on the conditions. In sunlit fresh surface waters, the half-life can be as short as one to eight days, largely due to photolysis. cdc.gov In contrast, in seawater, the half-life can extend from 13 to 139 days. cdc.gov In deeper soil and groundwater, where light does not penetrate and microbial activity may be limited, nitrophenols can persist for a long time. llojibwe.org

| Environment | Condition | Estimated Half-Life | Primary Process |

|---|---|---|---|

| Atmosphere | N/A | 3–18 days | Photolysis, Deposition |

| Water | Freshwater (surface) | 1–8 days | Photolysis, Biodegradation |

| Seawater | 13–139 days | Photolysis, Biodegradation | |

| Soil (Topsoil) | Aerobic | 1–3 days (for 4-Nitrophenol) | Biodegradation |

| Anaerobic | ~14 days (for 4-Nitrophenol) | Biodegradation |

Biotic Degradation Mechanisms and Microbial Metabolism

Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally sound approach for treating nitrophenol contamination. researchgate.netjebas.org The nitro group makes these compounds recalcitrant, but numerous bacterial and fungal species have been identified that can degrade them under different environmental conditions. researchgate.netepa.gov

Aerobic and Anaerobic Biodegradation Routes for Substituted Nitrophenols

The biodegradation of nitrophenols can proceed through different metabolic pathways depending on the specific compound, the microbial species, and the presence or absence of oxygen.

Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the degradation of nitrophenols by using monooxygenase or dioxygenase enzymes. iwaponline.com Two primary pathways have been identified for p-nitrophenol (PNP):

Hydroquinone (B1673460) (HQ) Pathway: Common in Gram-negative bacteria like Pseudomonas and Burkholderia, this pathway involves an initial monooxygenase-catalyzed removal of the nitro group to form hydroquinone. The aromatic ring is then cleaved by a dioxygenase. ethz.chnih.goviwaponline.comnih.gov

1,2,4-Benzenetriol (B23740) (BT) Pathway: Predominantly found in Gram-positive bacteria such as Rhodococcus and Arthrobacter, this pathway starts with the conversion of PNP to 4-nitrocatechol, followed by its transformation to 1,2,4-benzenetriol. A dioxygenase then cleaves the ring. iwaponline.comnih.gov

For substituted nitrophenols like this compound, analogous pathways are expected. Studies on the closely related isomer, 3-methyl-4-nitrophenol (B363926) (3M4NP), a breakdown product of the insecticide fenitrothion, have identified degradation pathways in various bacteria. nih.govfrontiersin.orgnih.gov For example, Burkholderia sp. strain SJ98 degrades 3M4NP via intermediates methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) before ring cleavage. nih.govfrontiersin.org Another strain, Ralstonia sp. SJ98, was found to degrade 3M4NP with catechol as a major intermediate, indicating that the methyl group is removed prior to ring cleavage. nih.gov

Anaerobic Degradation: In the absence of oxygen, the primary transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.gov This initial step is carried out by a variety of anaerobic bacteria, including methanogens, sulfate-reducing bacteria, and clostridia. nih.gov For instance, under anaerobic conditions, Ralstonia eutropha reduces 3-nitrophenol to 3-hydroxylaminophenol, which is then rearranged to aminohydroquinone before further degradation. ethz.ch The resulting aminophenols are generally less toxic and more amenable to further breakdown. nih.gov However, the toxicity of nitrophenols can inhibit microbial activity, particularly methanogenic bacteria, depending on the concentration and the specific isomer. nih.govresearchgate.net A study on various nitrophenols found the order of inhibition to be 2,4-dinitrophenol (B41442) > 2,6-dinitrophenol (B26339) > 4-nitrophenol > 2-nitrophenol. nih.gov

Hydroquinone and Hydroxyquinol Degradation Pathways

The aerobic microbial degradation of nitrophenols generally proceeds through two main pathways, distinguished by their key aromatic intermediates: the hydroquinone pathway and the hydroxyquinol pathway. Both routes ultimately lead to ring cleavage and mineralization of the compound into central metabolic products. frontiersin.org

Hydroquinone Pathway: This pathway is predominantly found in Gram-negative bacteria. researchgate.net It begins with an oxidative or reductive removal of the nitro group from the aromatic ring. For para-substituted nitrophenols, a monooxygenase enzyme typically hydroxylates the ring at the C4 position (where the nitro group is attached), releasing the nitro group as nitrite (B80452) (NO₂⁻) and forming 1,4-benzoquinone. plos.org This benzoquinone is then reduced to hydroquinone. The hydroquinone subsequently undergoes ring cleavage, catalyzed by a dioxygenase, to form γ-hydroxymuconic semialdehyde, which is further metabolized via the β-ketoadipate pathway. nih.govnih.gov

Hydroxyquinol Pathway: This pathway is common in Gram-positive bacteria but has also been observed in some Gram-negative species. It involves an initial hydroxylation of the aromatic ring to form a nitrocatechol intermediate (e.g., 4-nitrocatechol from p-nitrophenol). frontiersin.org A subsequent monooxygenase removes the nitro group, forming 1,2,4-benzenetriol (hydroxyquinol). The hydroxyquinol ring is then cleaved by a dioxygenase, leading to maleylacetate, which also feeds into the β-ketoadipate pathway for complete degradation. nih.gov

The specific pathway utilized for this compound is not documented, but its meta-substituted structure suggests that the initial enzymatic attack would differ significantly from the well-studied para-nitrophenols.

Identification and Characterization of Microbial Strains (e.g., Burkholderia sp. strain SJ98)

Numerous microorganisms capable of degrading nitrophenols have been isolated and characterized from contaminated environments. researchgate.net One of the most extensively studied is Burkholderia sp. strain SJ98 , a Gram-negative bacterium isolated from pesticide-contaminated agricultural soil in India. nih.gov

This strain has demonstrated remarkable versatility in utilizing various nitrophenolic compounds as its sole source of carbon and energy. Research has confirmed its ability to degrade p-nitrophenol (PNP), 2-chloro-4-nitrophenol (B164951) (2C4NP), and the structurally relevant isomer, 3-methyl-4-nitrophenol (3M4NP). nih.govnih.gov The whole-genome sequencing of strain SJ98 has revealed a 7.85-Mb genome rich in genes associated with the degradation of aromatic compounds, underscoring its potential for bioremediation applications. nih.govresearchgate.net Its robust survival and degradation capabilities in contaminated soil make it an excellent candidate for bioaugmentation strategies aimed at cleaning up sites polluted with nitrophenols. nih.gov

While Burkholderia sp. SJ98 has not been specifically tested for its ability to degrade this compound, its proven catabolic flexibility towards other substituted nitrophenols suggests it could be a candidate for further investigation. nih.gov

Enzymatic Systems and Gene Clusters Involved in Nitrophenol Catabolism (e.g., pnpABA1CDEF)

The genetic and enzymatic basis for nitrophenol degradation in Burkholderia sp. strain SJ98 is well-characterized and revolves around a specific gene cluster. In this strain, the catabolism of p-nitrophenol, 2-chloro-4-nitrophenol, and 3-methyl-4-nitrophenol is orchestrated by the same set of enzymes encoded by the pnpABA1CDEF gene cluster. nih.govfrontiersin.org

This cluster codes for the key enzymes that catalyze the upper and lower degradation pathways. The functions of the primary enzymes involved in the degradation of 3-methyl-4-nitrophenol are detailed below:

PnpA (p-Nitrophenol 4-Monooxygenase): This is the initiating enzyme. It is a flavoprotein that catalyzes the oxidative removal of the nitro group from the C4 position of 3M4NP, producing methyl-1,4-benzoquinone (MBQ). nih.govfrontiersin.org

PnpB (1,4-Benzoquinone Reductase): This enzyme reduces the MBQ formed by PnpA into the more stable intermediate, methylhydroquinone (MHQ). nih.govfrontiersin.org

PnpCD (Hydroquinone Dioxygenase): This enzyme catalyzes the critical ring-cleavage step, opening the aromatic ring of MHQ. frontiersin.org

PnpE (4-Hydroxymuconic Semialdehyde Dehydrogenase) & PnpF (Maleylacetate Reductase): These enzymes are involved in the "lower pathway," further processing the ring-fission product into intermediates of central metabolism, such as those in the TCA cycle. nih.govfrontiersin.org

The entire pnpABA1CDEF cluster in strain SJ98 has been shown to be organized in a single operon, allowing for coordinated regulation in response to the presence of nitrophenolic substrates. frontiersin.org This efficient genetic organization highlights the bacterium's adaptation to environments contaminated with these compounds.

Intermediate Metabolite Profiling during Biodegradation

Identifying the intermediate compounds formed during biodegradation is crucial for elucidating the metabolic pathway. For the degradation of the isomer 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, detailed metabolite analysis has been conducted using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govfrontiersin.org

The key intermediates identified confirm a pathway analogous to the hydroquinone pathway for p-nitrophenol:

3-Methyl-4-nitrophenol (Parent Compound): The substrate that is initially attacked by the enzyme PnpA.

Methyl-1,4-benzoquinone (MBQ): The first major intermediate formed after the oxidative denitration of 3M4NP. nih.govfrontiersin.org

Methylhydroquinone (MHQ): The product of the reduction of MBQ by the enzyme PnpB. This is the substrate for the subsequent ring-cleavage reaction. nih.govfrontiersin.org

Earlier reports had suggested that catechol might be an intermediate, which would imply that the methyl group was removed prior to ring cleavage. semanticscholar.org However, more recent and detailed biochemical analyses have not detected catechol, instead confirming that MBQ and MHQ are the definitive intermediates in the pathway utilized by strain SJ98. nih.govfrontiersin.org This indicates that the methyl group remains on the aromatic ring until after it is opened.

Table 1: Key Enzymes and Intermediates in the Degradation of 3-Methyl-4-Nitrophenol by Burkholderia sp. strain SJ98

| Enzyme (Gene) | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| PnpA | Monooxygenation / Denitration | 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone |

| PnpB | Reduction | Methyl-1,4-benzoquinone | Methylhydroquinone |

| PnpCD | Ring Cleavage (Dioxygenation) | Methylhydroquinone | Ring-fission products |

| PnpE / PnpF | Lower Pathway Metabolism | Ring-fission products | Central Metabolites (e.g., β-ketoadipate) |

Environmental Remediation Strategies for Nitrophenol Contamination

The persistence and toxicity of nitrophenolic compounds in the environment necessitate effective remediation strategies. researchgate.netjebas.org Approaches range from physicochemical methods to biological treatments, each with distinct advantages and applications.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). AOPs are particularly effective for treating recalcitrant compounds like nitrophenols that are resistant to conventional methods. iwaponline.com

Common AOPs for nitrophenol degradation include:

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) in the presence of ferrous (Fe²⁺) or ferric (Fe³⁺) ions to generate hydroxyl radicals. The reaction is significantly enhanced by UV light (photo-Fenton), leading to faster and more complete degradation of nitrophenols.

Ozonation (O₃): Ozone can directly oxidize nitrophenols or decompose to form hydroxyl radicals, especially when combined with H₂O₂ or UV light.

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutants. mdpi.com

AOPs can achieve high removal efficiencies for nitrophenols, often leading to complete mineralization into CO₂, water, and inorganic ions.

Table 2: Comparison of Selected AOPs for Nitrophenol Remediation

| AOP Method | Primary Oxidant | Key Features | Typical Application |

|---|---|---|---|

| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Effective in acidic conditions; relatively low cost. | Industrial wastewater with high organic load. |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Hydroxyl Radical (•OH) | Higher efficiency and faster reaction rates than Fenton. | Wastewater with recalcitrant organics. |

| Photocatalysis (e.g., TiO₂/UV) | Hydroxyl Radical (•OH), Superoxide (B77818) Radical (O₂•⁻) | Uses a reusable catalyst; can utilize solar light. | Water purification; removal of dilute pollutants. |

| Ozonation (O₃/UV) | Ozone (O₃), Hydroxyl Radical (•OH) | Strong oxidizing power; no sludge formation. | Drinking water treatment; disinfection. |

Bioremediation Approaches and Microbial Engineering

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or detoxify pollutants, offering a cost-effective and environmentally sustainable alternative to physicochemical methods. nih.gov

Bioaugmentation: This strategy involves introducing specific microbial strains or consortia with known pollutant-degrading capabilities into a contaminated site to enhance the resident microbial population's ability to break down the target compounds. The use of strains like Burkholderia sp. SJ98 to remediate soil contaminated with multiple nitrophenols is a prime example of this approach. nih.gov

Microbial Engineering: With advances in synthetic biology and genetic engineering, it is possible to construct microorganisms specifically designed for enhanced bioremediation. This can involve assembling entire degradation pathways into a robust host organism like Escherichia coli. For instance, researchers have successfully engineered an E. coli strain by introducing the five necessary genes for the p-nitrophenol hydroquinone pathway. nih.govresearchgate.net This engineered strain was able to completely degrade high concentrations of PNP and its toxic intermediates, demonstrating the potential of microbial engineering to create highly efficient and resilient biocatalysts for eradicating nitroaromatic pollutants from the environment. nih.govresearchgate.net

These biological approaches hold significant promise for the large-scale treatment of environments contaminated with nitrophenols and other xenobiotic compounds.

Photocatalytic Degradation Using Nanomaterials

The photocatalytic degradation of nitrophenols, including this compound, using nanomaterials represents a promising advanced oxidation process (AOP) for their removal from aqueous environments. This technology is predicated on the generation of highly reactive oxygen species (ROS) upon the irradiation of a semiconductor photocatalyst with light of a suitable wavelength. These ROS are capable of mineralizing recalcitrant organic pollutants into less harmful substances like carbon dioxide, water, and inorganic acids.

The general mechanism involves the excitation of a semiconductor nanomaterial (like TiO₂ or ZnO) by photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs. These charge carriers can then react with water and dissolved oxygen to produce hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻), which are powerful oxidizing agents.

The efficiency of photocatalytic degradation is influenced by several factors, including the type and morphology of the nanomaterial, the wavelength and intensity of the light source, the pH of the solution, and the concentration of the pollutant. Researchers have explored various nanomaterials and composite structures to enhance photocatalytic activity, improve charge separation, and extend the light absorption into the visible spectrum.

Detailed Research Findings

While specific studies on the photocatalytic degradation of this compound are limited, extensive research on other nitrophenol isomers provides valuable insights into the potential efficacy of this technology for its remediation.

Titanium Dioxide (TiO₂) Nanoparticles:

Titanium dioxide is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. Various modifications of TiO₂ have been investigated to improve its performance. For instance, a study on the degradation of 4-nitrophenol using carbon and nitrogen co-doped TiO₂ (C, N-TiO₂) demonstrated significantly higher photocatalytic efficiency compared to pure anatase TiO₂ (A-TiO₂) under simulated sunlight. The C, N-TiO₂ achieved 87% degradation of 4-nitrophenol in 420 minutes, whereas A-TiO₂ only achieved 65% under the same conditions frontiersin.org. The synergistic effect of carbon and nitrogen co-doping was credited for the enhanced performance.

Another study developed a highly selective photocatalytic system for p-nitrophenol using TiO₂ nanoparticles combined with a molecularly imprinted polymer, achieving a removal rate of 98.7% rsc.org. Furthermore, the creation of a Cu₂O/TiO₂ p-n heterojunction network catalyst demonstrated high efficiency in degrading p-nitrophenol under artificial solar light without the need for additional oxidants acs.org. This composite material achieved a 95.8% removal efficiency, with the enhancement primarily attributed to the increased visible light absorption by Cu₂O acs.org.

Zinc Oxide (ZnO) Nanoparticles:

Zinc oxide is another effective semiconductor photocatalyst. Research on the degradation of o-nitrophenol using ZnO nanoparticles synthesized by a precipitation method showed that operational parameters such as pH, catalyst loading, and substrate concentration significantly impact efficiency jetir.org. The maximum degradation efficiency was observed at a pH of 11 jetir.org. Another study on p-nitrophenol degradation using biologically synthesized ZnO nanoparticles found that a catalyst concentration of 0.1 g/L at pH 11 in the presence of 5 mM H₂O₂ provided optimal conditions nih.govresearchgate.net.

The combination of ZnO with other materials has also been explored. For example, a reduced graphene oxide and ZnO composite has been used for the photocatalytic reduction of nitrophenols mdpi.com. Additionally, coupling graphene-based ZnO and TiO₂ composites has shown enhanced solar photocatalytic degradation of phenols due to more efficient charge separation acs.org.

Graphene-Based Nanomaterials:

Graphene and its derivatives are often incorporated into photocatalytic systems to enhance their performance. Graphene's high specific surface area and excellent electron mobility help in reducing electron-hole recombination, a major limiting factor in photocatalysis nih.gov. Composites of graphene with metal oxides, such as TiO₂ and ZnO, have demonstrated improved degradation of various pollutants acs.orgnih.govresearchgate.net. For instance, a GO-supported TiO₂ catalyst achieved 72% degradation of atenolol (B1665814) in one hour under simulated solar light, outperforming the commercial Degussa P25 catalyst nih.gov.

The unique electronic properties of graphene-based materials allow them to act as excellent supports for photocatalysts, enhancing the adsorption of pollutants and facilitating electron transfer nih.gov.

The following table summarizes key findings from various studies on the photocatalytic degradation of different nitrophenols.

| Nanomaterial | Target Pollutant | Light Source | Degradation Efficiency | Key Findings | Reference |

|---|---|---|---|---|---|

| C, N-TiO₂ | 4-Nitrophenol | Simulated Sunlight | 87% in 420 min | Co-doping with carbon and nitrogen enhances photocatalytic activity compared to pure TiO₂. | frontiersin.org |

| TiO₂/PNP-MIP NPs/FGC | p-Nitrophenol | UV | 98.7% | Molecularly imprinted polymer provides high selectivity for the target pollutant. | rsc.org |

| Cu₂O/TiO₂ p-n heterojunction | p-Nitrophenol | Artificial Solar Light | 95.8% | Enhanced visible light absorption by Cu₂O improves degradation efficiency. | acs.org |

| ZnO nanoparticles | o-Nitrophenol | Visible Light | Dependent on pH and catalyst loading | Optimal degradation achieved at pH 11. | jetir.org |

| Biologically synthesized ZnO nanoparticles | p-Nitrophenol | UV | Optimized at 0.1 g/L catalyst, pH 11, with H₂O₂ | The presence of H₂O₂ as an electron acceptor enhances degradation. | nih.govresearchgate.net |

| GO supported TiO₂ | Atenolol | Simulated Solar Light | 72% in 1 hour | Graphene support enhances the catalytic activity of TiO₂. | nih.gov |

Q & A

Q. What analytical methods are recommended for quantifying 3-methyl-5-nitrophenol in environmental samples?

Gas chromatography (GC) with electron ionization mass spectrometry (EI-MS) is a robust method for identifying and quantifying nitrophenol derivatives. For example, Kovats retention indices (RI) using non-polar columns under isothermal conditions (e.g., 120–140°C) have been validated for methyl-substituted nitrophenols . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is also effective, particularly for distinguishing positional isomers like 3-methyl-4-nitrophenol and this compound . Ensure calibration with deuterated standards (e.g., 3-methyl-d3-4-nitrophenol) to improve accuracy in complex matrices .

Q. How can the purity of synthesized this compound be verified?

Combined spectroscopic techniques are essential:

- Infrared (IR) spectroscopy : Confirm the presence of nitro (-NO₂) and hydroxyl (-OH) groups via characteristic peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~3300 cm⁻¹ (O-H stretch) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to resolve methyl group splitting (δ ~2.3 ppm) and aromatic proton patterns (meta-substitution for 5-nitro groups) .

- Melting point analysis : Compare observed values (e.g., 127–129°C for 3-methyl-4-nitrophenol) with literature data to detect impurities .

Q. What are the key thermodynamic properties of this compound relevant to experimental design?

Critical parameters include:

- Enthalpy of fusion (ΔfusH) : Determined via differential scanning calorimetry (DSC); values for methyl-nitrophenol analogs range from 15–25 kJ/mol .

- Vapor pressure : Use static or dynamic gas saturation methods to assess volatility, which influences solvent selection for reactions .

- Aqueous solubility : Measure via shake-flask experiments at pH 7.0 to model environmental partitioning .

Advanced Research Questions

Q. How can contradictory toxicokinetic data for nitrophenols be resolved in interspecies studies?

Address discrepancies by:

- Biomarker identification : Prioritize metabolites like 4-nitrophenol glucuronide, which shows species-specific excretion rates in rodents vs. humans .

- Placental transfer assays : Use ex vivo human placental perfusion models to evaluate fetal exposure risks, as seen in 4-nitrophenol studies .

- PBPK modeling : Integrate in vitro hepatic clearance data (e.g., microsomal stability) with in vivo pharmacokinetic parameters to refine cross-species extrapolation .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Regioselective nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitro groups to the meta position relative to methyl substituents .

- Catalytic reduction : Employ Pd/C or Raney Ni under H₂ to reduce nitro groups to amines while preserving methyl functionality, as demonstrated for 3-amino-5-methylphenol .

- Protecting groups : Temporarily block hydroxyl groups with acetyl chloride to prevent side reactions during alkylation or sulfonation .

Q. How do solvent and pH influence the stability of this compound in environmental matrices?

- Photodegradation studies : Exclude UV light using amber glassware and assess degradation products (e.g., quinones) via LC-MS/MS at pH 4–9 .

- Hydrolysis kinetics : Monitor nitro group hydrolysis under alkaline conditions (pH >10) using kinetic spectrophotometry; half-lives for nitrophenols typically decrease by 50% per pH unit increase .

Q. What methodologies are effective for resolving spectral overlaps in mixtures containing methyl-nitrophenol isomers?

- 2D NMR (COSY, HSQC) : Differentiate this compound from 2-methyl-5-nitrophenol via coupling patterns between methyl and aromatic protons .

- Tandem MS (MS/MS) : Fragment ions at m/z 123 (loss of NO₂) and m/z 95 (loss of CH₃) provide isomer-specific fingerprints .

Data Interpretation & Gaps

Q. How should researchers address the lack of human toxicokinetic data for this compound?

Q. What are the implications of conflicting ecotoxicity data for this compound in aquatic models?

Re-evaluate test conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.